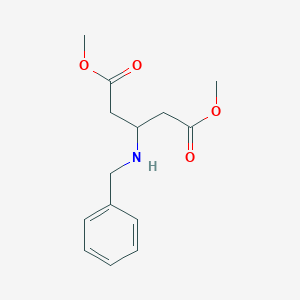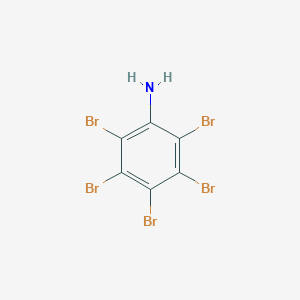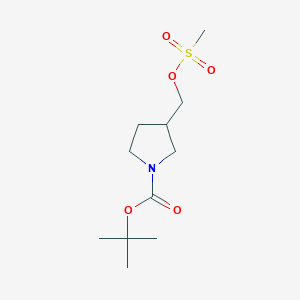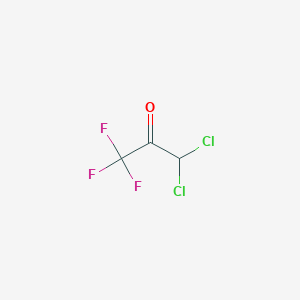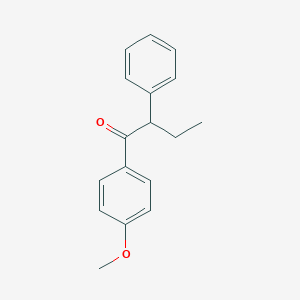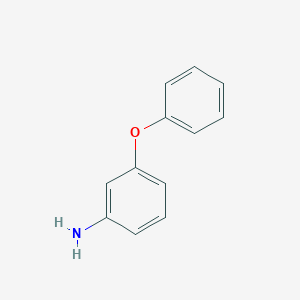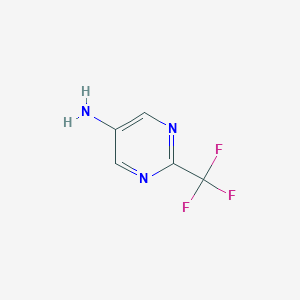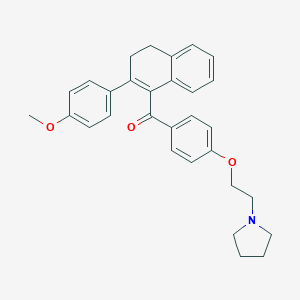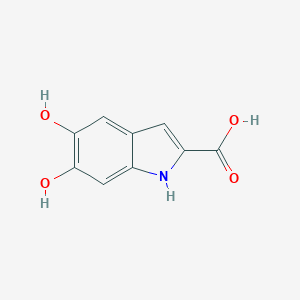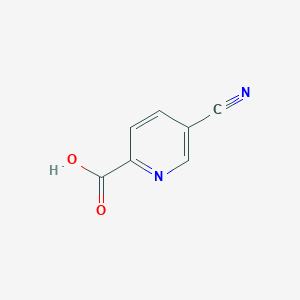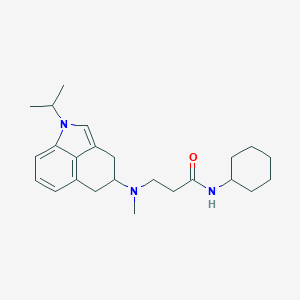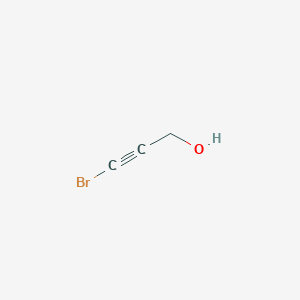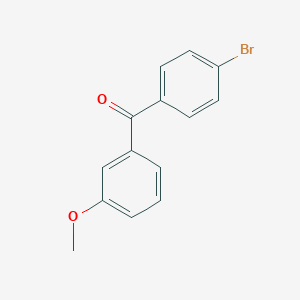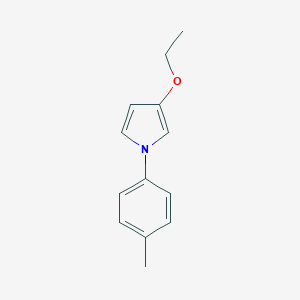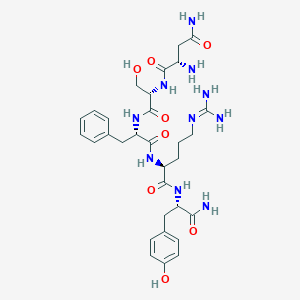
Asparaginyl-seryl-phenylalanyl-arginyl-tyrosinamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Asparaginyl-seryl-phenylalanyl-arginyl-tyrosinamide, commonly known as ASP, is a small peptide that has gained significant attention in the field of scientific research due to its various biological properties. This peptide is synthesized using solid-phase peptide synthesis (SPPS) and has been found to have potential applications in the field of drug development and medical research.
Wirkmechanismus
The mechanism of action of ASP is not fully understood, but it is believed to act through multiple pathways. ASP has been shown to inhibit the growth of cancer cells by inducing apoptosis, or programmed cell death. It has also been found to modulate the immune response by regulating the production of cytokines and chemokines.
Biochemische Und Physiologische Effekte
ASP has been found to have various biochemical and physiological effects. It has been shown to inhibit the activity of enzymes, such as acetylcholinesterase and tyrosinase, which are involved in the progression of neurodegenerative diseases and melanoma, respectively. ASP has also been found to regulate the levels of reactive oxygen species (ROS) and nitric oxide (NO), which play a crucial role in various cellular processes.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of using ASP in lab experiments is its ease of synthesis using Asparaginyl-seryl-phenylalanyl-arginyl-tyrosinamide. ASP is a small peptide that can be synthesized in large quantities with high purity. However, one of the limitations of using ASP is its instability in aqueous solutions, which can lead to degradation and loss of activity over time.
Zukünftige Richtungen
There are several future directions for the research on ASP. One of the areas of interest is the development of ASP-based drugs for the treatment of neurodegenerative diseases and cancer. Another area of research is the study of the structure-activity relationship of ASP, which can provide insights into its mechanism of action and aid in the design of more potent analogs. Additionally, the use of ASP as a tool for the study of protein aggregation and misfolding is an area of growing interest.
Synthesemethoden
The synthesis of ASP is carried out using Asparaginyl-seryl-phenylalanyl-arginyl-tyrosinamide, which involves the stepwise addition of amino acids to a solid support. The synthesis is initiated by coupling the first amino acid, asparagine, to the resin. The subsequent amino acids, serine, phenylalanine, arginine, and tyrosine, are then added one by one in the same manner. After the final amino acid is added, the peptide is cleaved from the resin and purified using reverse-phase high-performance liquid chromatography (RP-HPLC).
Wissenschaftliche Forschungsanwendungen
ASP has been extensively studied for its potential applications in medical research. It has been found to exhibit antimicrobial, antitumor, and immunomodulatory properties. ASP has also been shown to have potential applications in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease, due to its ability to inhibit the aggregation of amyloid-beta and alpha-synuclein proteins.
Eigenschaften
CAS-Nummer |
151937-05-2 |
|---|---|
Produktname |
Asparaginyl-seryl-phenylalanyl-arginyl-tyrosinamide |
Molekularformel |
C31H44N10O8 |
Molekulargewicht |
684.7 g/mol |
IUPAC-Name |
(2S)-2-amino-N-[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-amino-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]butanediamide |
InChI |
InChI=1S/C31H44N10O8/c32-20(15-25(33)44)27(46)41-24(16-42)30(49)40-23(14-17-5-2-1-3-6-17)29(48)38-21(7-4-12-37-31(35)36)28(47)39-22(26(34)45)13-18-8-10-19(43)11-9-18/h1-3,5-6,8-11,20-24,42-43H,4,7,12-16,32H2,(H2,33,44)(H2,34,45)(H,38,48)(H,39,47)(H,40,49)(H,41,46)(H4,35,36,37)/t20-,21-,22-,23-,24-/m0/s1 |
InChI-Schlüssel |
GCLINQNIKJHLQE-LSBAASHUSA-N |
Isomerische SMILES |
C1=CC=C(C=C1)C[C@@H](C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CC2=CC=C(C=C2)O)C(=O)N)NC(=O)[C@H](CO)NC(=O)[C@H](CC(=O)N)N |
SMILES |
C1=CC=C(C=C1)CC(C(=O)NC(CCCN=C(N)N)C(=O)NC(CC2=CC=C(C=C2)O)C(=O)N)NC(=O)C(CO)NC(=O)C(CC(=O)N)N |
Kanonische SMILES |
C1=CC=C(C=C1)CC(C(=O)NC(CCCN=C(N)N)C(=O)NC(CC2=CC=C(C=C2)O)C(=O)N)NC(=O)C(CO)NC(=O)C(CC(=O)N)N |
Sequenz |
NSFRY |
Synonyme |
ASFRY-NH2 Asn-Ser-Phe-Arg-Tyr-NH2 asparaginyl-seryl-phenylalanyl-arginyl-tyrosinamide |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



